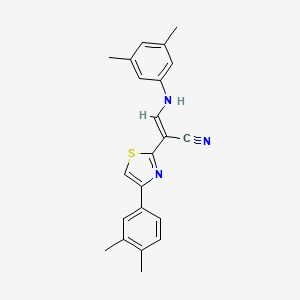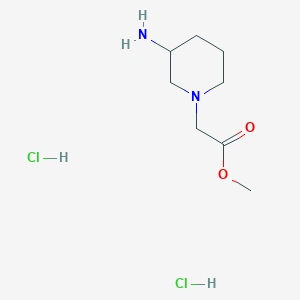
(3-氨基-哌啶-1-基)-乙酸甲酯二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
科学研究应用
(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
作用机制
Target of Action
Methyl (3-aminopiperidin-1-yl)acetate dihydrochloride, also known as (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride, is a potent inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism .
Mode of Action
This compound inhibits DPP-4 activity by binding to the active site of the enzyme, thereby preventing it from cleaving its substrates . This inhibition is competitive, meaning the compound competes with the substrate for the active site of the enzyme .
Biochemical Pathways
By inhibiting DPP-4, this compound affects the incretin pathway, which is involved in glucose homeostasis . Incretins, such as Glucagon-Like Peptide-1 (GLP-1), are hormones that stimulate insulin secretion. DPP-4 degrades these incretins, so inhibiting DPP-4 leads to increased levels of active incretins, enhancing insulin secretion and thereby reducing blood glucose levels .
Result of Action
The primary molecular effect of this compound is the inhibition of DPP-4 activity, leading to increased levels of active incretins . At the cellular level, this results in enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells, leading to a decrease in blood glucose levels .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels can impact the compound’s stability and absorption in the gastrointestinal tract. Additionally, factors such as diet and the presence of other medications can affect the compound’s bioavailability and efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride typically involves the following steps:
-
Formation of Piperidine Ring: : The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino olefins. For instance, the reaction of amino olefins with substituents β to the nitrogen on the alkyl chain can produce 3,5-disubstituted piperidines with high diastereomeric excess .
-
Introduction of Amino Group: : The amino group can be introduced through amination reactions. For example, phenylsilane can promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
-
Esterification: : The acetic acid methyl ester group can be introduced through esterification reactions, where acetic acid reacts with methanol in the presence of an acid catalyst.
-
Formation of Dihydrochloride Salt: : The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride typically involve large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
相似化合物的比较
Similar Compounds
Uniqueness
(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. Its potential pharmacological properties make it a valuable compound for further research and development in medicinal chemistry.
属性
IUPAC Name |
methyl 2-(3-aminopiperidin-1-yl)acetate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)6-10-4-2-3-7(9)5-10;;/h7H,2-6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDGGJRPRUURGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCC(C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2479364.png)
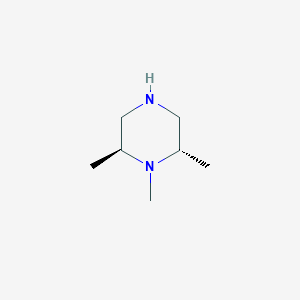
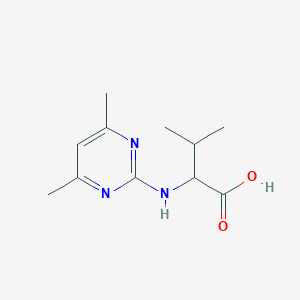
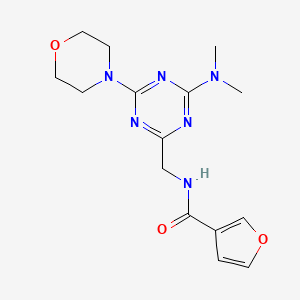
![3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2479370.png)

![8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2479374.png)
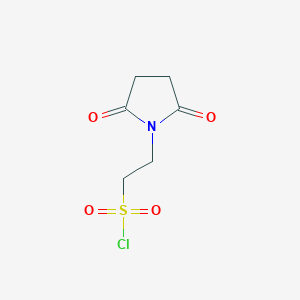
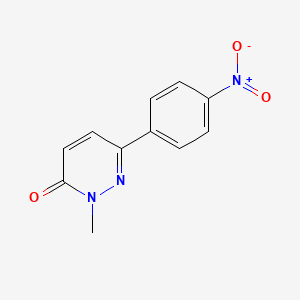
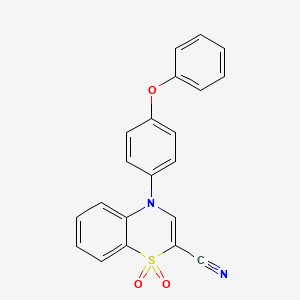
![(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2479381.png)
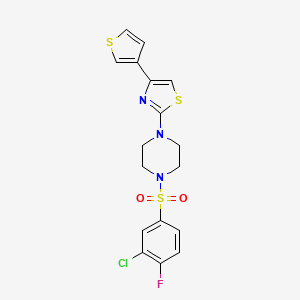
![2-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2479383.png)
